

An In-depth Technical Guide to the Physical Properties of C15H15N Imine Isomers

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Compound of Interest

Compound Name: 4-Methylbenzylidene-4-methylaniline

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This technical guide provides a comprehensive overview of the core physical properties of selected C15H15N imine isomers. Imines, also known as Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond. Their versatile chemical nature makes them significant in various fields, including medicinal chemistry and materials science. This document focuses on isomers derived from common synthetic routes, presenting their physical and spectroscopic data, detailed experimental protocols for their synthesis and characterization, and logical workflows to illustrate key concepts.

Introduction to C15H15N Imine Isomers

The molecular formula C15H15N represents a variety of imine isomers. The properties of these isomers are dictated by the specific arrangement of their constituent aromatic and aliphatic groups. This guide will focus on two representative isomers:

- N-(1-phenylethylidene)-4-methylaniline: Formed from the condensation of acetophenone and p-toluidine.
- N-benzylidene-2,5-dimethylaniline: Formed from the condensation of benzaldehyde and 2,5-dimethylaniline.

These compounds serve as excellent models for understanding the structure-property relationships within this class of imines.

Physical and Chemical Properties

The physical properties of these imines are summarized in the tables below. These properties are crucial for their handling, purification, and application in further chemical synthesis or biological assays.

Table 1: General Physical Properties of C15H15N Imine Isomers

Property	N-(1-phenylethylidene)-4-methylaniline	N-benzylidene-2,5-dimethylaniline
Molecular Formula	C15H15N	C15H15N
Molecular Weight	209.29 g/mol	209.29 g/mol [1]
Appearance	Not explicitly found	Not explicitly found
Melting Point	Not available	Not available
Boiling Point	Not available	Not available
Solubility	Generally soluble in organic solvents	Generally soluble in organic solvents [2]

Table 2: Spectroscopic Data for C15H15N Imine Isomers and Related Compounds

Spectroscopic Data	N-(1-phenylethylidene)-4-methylaniline	N-benzylidene-2,5-dimethylaniline	N-benzylideneaniline (for comparison)
¹ H NMR (δ , ppm)	Data not available	Data not available	8.43 (s, 1H, -CH=N-), 7.20-7.89 (m, 10H, Ar-H)[3]
¹³ C NMR (δ , ppm)	Data not available	Data not available	161.1 (C=N), 126.4-151.9 (Ar-C)[4]
IR (cm^{-1})	C=N stretch expected at ~1630-1650	C=N stretch expected at ~1630-1650	~1625 (C=N stretch) [5]
Mass Spec (m/z)	M ⁺ peak expected at 209	M ⁺ peak expected at 209	181 (M ⁺)

Note: Specific experimental data for the target C15H15N isomers were not readily available in the searched literature. The provided spectroscopic data for N-benzylideneaniline (C13H11N) serves as a reference for the characteristic signals of the imine functional group.

Experimental Protocols

The synthesis of C15H15N imines is typically achieved through a condensation reaction between a primary amine and a ketone or aldehyde, a reaction commonly known as Schiff base formation.

General Synthesis of N-Aryl Imines

Materials:

- Appropriate aldehyde or ketone (e.g., acetophenone, benzaldehyde)
- Appropriate primary aromatic amine (e.g., p-toluidine, 2,5-dimethylaniline)
- Ethanol or Methanol (solvent)
- Glacial acetic acid (catalyst, optional)

Procedure:

- Dissolve the primary amine (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[6]
- Add the aldehyde or ketone (1.0 equivalent) to the solution.[6]
- If required, add a few drops of glacial acetic acid as a catalyst.
- The reaction mixture is then refluxed for a period of 2-6 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature, and then in an ice bath to induce crystallization.[6]
- The solid product is collected by vacuum filtration, washed with cold ethanol, and dried.[6]
- Recrystallization from a suitable solvent like ethanol can be performed for further purification.

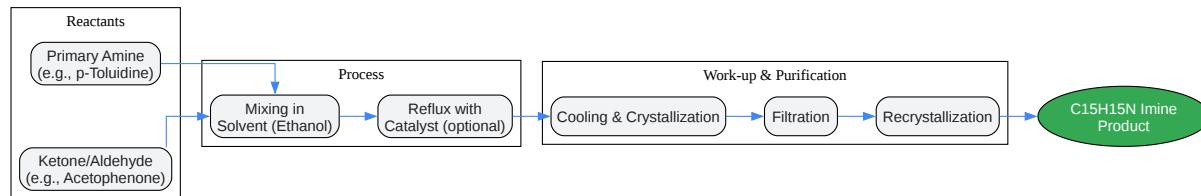
Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized imines.

- Melting Point: Determined using a standard melting point apparatus.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic C=N stretching vibration of the imine bond, typically observed in the range of 1625-1650 cm^{-1} .[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is used to identify the proton on the imine carbon (-CH=N-), which typically appears as a singlet in the range of 8.0-10.0 ppm. [5][7] ^{13}C NMR will show a characteristic signal for the imine carbon around 160-170 ppm.[4]
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.

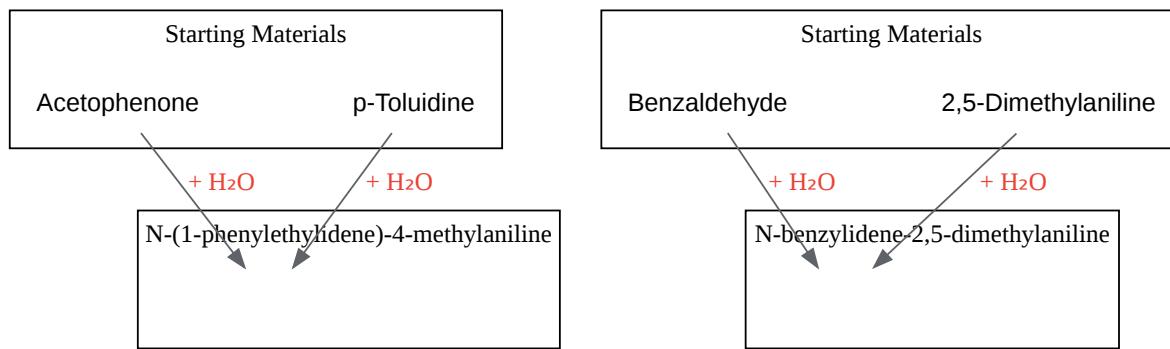
Visualizations

The following diagrams illustrate the synthesis workflow and the general structure of the target C15H15N imine isomers.



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Caption: General workflow for the synthesis of C15H15N imines.



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Caption: Structures of two C15H15N imine isomers and their precursors.

Biological Activity Context

While specific biological activities for the highlighted C15H15N isomers are not extensively documented in the reviewed literature, Schiff bases, in general, are known to exhibit a wide range of biological effects. These include antimicrobial, antifungal, and anticancer activities.^[8] ^[9] The imine linkage (-C=N-) is considered a crucial pharmacophore in many of these compounds. The biological activity is often influenced by the nature and position of substituents on the aromatic rings. For drug development professionals, these C15H15N imine scaffolds represent a promising starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to elucidate the specific biological profiles of these and other related imine derivatives.

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